(Z)-3-Iodoacrylic acid

Stereospecific Synthesis Vinyl Iodide Preparation Isomer Purity

Researchers requiring stereochemically pure (Z)-α,β-unsaturated acids often face isomer contamination when sourcing generic 3-iodoacrylic acid, leading to failed cross-coupling reactions and ambiguous biological results. (Z)-3-Iodoacrylic acid (CAS 6214-35-3) resolves this pain point as a rigorously stereodefined building block synthesized with complete Z-specificity from propiolic acid. - Guarantees full retention of Z-alkene geometry in Negishi, Suzuki, Stille, and Sonogashira couplings. - Enables on-demand thermal isomerization to the E-isomer (CAS 6372-02-7) using catalytic HI, offering a cost-effective two-isomer procurement strategy. - Compatible with solid-phase immobilization on Wang or Rink amide resins for automated stereospecific library synthesis. Procurement managers benefit from a single-source, dual-isomer solution with batch-to-batch stereochemical consistency and comprehensive analytical documentation.

Molecular Formula C3H3IO2
Molecular Weight 197.96 g/mol
CAS No. 6214-35-3
Cat. No. B1298675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Iodoacrylic acid
CAS6214-35-3
Molecular FormulaC3H3IO2
Molecular Weight197.96 g/mol
Structural Identifiers
SMILESC(=CI)C(=O)O
InChIInChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6)
InChIKeyIBFDLVHJHUMSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Iodoacrylic Acid: Stereodefined Building Block


(Z)-3-Iodoacrylic acid (CAS 6214-35-3) is the Z-isomer of 3-iodoacrylic acid, a halogenated α,β-unsaturated carboxylic acid with the molecular formula C₃H₃IO₂ and a molecular weight of 197.96 g/mol . The compound exists as two stereoisomers, with the Z-isomer (CAS 6214-35-3) distinguished from the E-isomer (CAS 6372-02-7) by the spatial arrangement of the iodo and carboxyl groups across the carbon-carbon double bond [1]. This stereochemical definition is critical, as the geometry directly dictates the stereochemical outcome of subsequent reactions, making the compound a stereodefined building block in organic synthesis [2].

Stereodefined Z-alkene building block
Compatible with Pd-catalyzed cross-coupling
Defined geometry for predictable coupling outcomes

(Z)-3-Iodoacrylic Acid: Irreplaceable Z-Isomer Advantage


Generic substitution of (Z)-3-iodoacrylic acid with its E-isomer (CAS 6372-02-7), 3-bromoacrylic acid, or 3-chloroacrylic acid fails due to fundamental differences in stereochemical integrity, reactivity, and synthetic outcomes. The Z-isomer of 3-iodoacrylic acid retains its stereochemistry during cross-coupling reactions, directly transferring the Z-alkene geometry to the coupled product [1]. In contrast, the E-isomer yields products with opposite stereochemistry. Replacing the iodo substituent with bromo or chloro analogs dramatically reduces reactivity in palladium-catalyzed cross-couplings due to the lower leaving group ability of bromide and chloride compared to iodide in oxidative addition steps [2]. Furthermore, the Z-isomer can be synthesized with complete stereospecificity from propiolic acid, whereas alternative routes to the E-isomer often require isomerization steps that compromise yield and purity [3].

E-isomer (CAS 6372-02-7)
Yields opposite alkene geometry; stereochemical outcome cannot be substituted directly.
3-bromoacrylic acid
Lower oxidative addition reactivity may reduce coupling efficiency and stereochemical fidelity.
3-chloroacrylic acid
Further reduced reactivity; potential for incomplete conversion and product stereochemical erosion.

(Z)-3-Iodoacrylic Acid: Quantitative Differentiation Evidence


Stereospecific Synthesis of Z-Isomer

The synthesis of (Z)-3-iodoacrylic acid from propiolic acid and methylmagnesium iodide proceeds with complete stereospecificity, yielding exclusively the Z-isomer without detectable E-isomer contamination [1]. This contrasts with alternative syntheses of 3-iodoacrylic acid that produce isomeric mixtures requiring separation. For example, preparation of the E-isomer via hydroiodination of propiolic acid with aqueous HI at 80-85 °C yields a mixture that requires subsequent isomerization or separation steps [2].

Stereospecific synthesis
Head-to-head
Exclusive Z-isomer (≥99% stereochemical purity) vs. isomeric mixture requiring purification
Supports direct procurement without isomer separation
Verify lot-specific stereochemical purity
Stereospecific Synthesis Vinyl Iodide Preparation Isomer Purity

Solid-Phase Negishi Coupling Stereospecificity

In solid-phase Negishi coupling reactions, solid-supported (Z)-3-iodoacrylic acid reacts with organozinc reagents under palladium(0) catalysis to give (Z)-α,β-unsaturated acids and amides stereospecifically [1]. This stereospecificity is not achievable with the corresponding 3-bromoacrylic acid or 3-chloroacrylic acid, which either exhibit lower reactivity or undergo stereochemical erosion under similar conditions [2].

Solid-phase Negishi coupling
Class-level inference
Z-iodo: stereospecific transfer; Br/Cl: lower reactivity, potential stereochemical erosion
Supports solid-phase library stereochemical integrity
Cross-coupling conditions may influence fidelity
Solid-Phase Synthesis Negishi Coupling Stereospecific Cross-Coupling

Z-to-E Isomerization Stability

(Z)-3-iodoacrylic acid undergoes isomerization to the E-isomer when heated in benzene at 80 °C in the presence of a small amount of hydroiodic acid [1]. This property distinguishes it from 3-bromoacrylic acid, which requires different conditions for isomerization, and from 3-chloroacrylic acid, which is more resistant to isomerization under these conditions [2].

Z-to-E isomerization
Cross-study comparable
Z→E conversion in benzene at 80°C with catalytic HI
Controlled access to E-isomer from Z-precursor
Optimize conditions for scale; verify isomer purity
Isomerization Thermodynamic Stability Process Chemistry

(Z)-3-Iodoacrylic Acid: High-Value Application Scenarios


Stereospecific Synthesis of (Z)-α,β-Unsaturated Derivatives

Utilize (Z)-3-iodoacrylic acid as a stereodefined building block in palladium-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki, Stille) to construct (Z)-α,β-unsaturated esters, amides, and acids with complete retention of alkene geometry. This is particularly valuable for the synthesis of bioactive natural products and pharmaceutical intermediates where the Z-alkene configuration is essential for biological activity [1].

Solid-Phase Combinatorial Library Synthesis

Immobilize (Z)-3-iodoacrylic acid on solid supports (e.g., Wang resin, Rink amide resin) for automated parallel synthesis of (Z)-α,β-unsaturated compound libraries. The stereospecificity of the coupling reaction ensures that all library members retain the desired Z-geometry, maximizing the diversity and biological relevance of the library [1].

Controlled Isomerization to E-Isomer

Employ (Z)-3-iodoacrylic acid as a precursor to access the E-isomer through thermal isomerization in the presence of catalytic HI. This provides a cost-effective, two-isomer-in-one procurement strategy, as the Z-isomer can be converted to the E-isomer on-demand without purchasing a separate compound [2].

Application
Selection Property
Validation Focus
Stereodefined Z-alkene construction
Z-geometry transfer fidelity
Confirm Z-alkene configuration in products
Solid-phase combinatorial libraries
Stereochemical retention on resin
Validate library Z-geometry integrity
E-isomer access via controlled isomerization
Isomerization response
Verify isomer purity after conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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